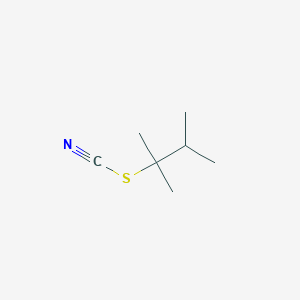

2,3-Dimethylbutan-2-yl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

61406-90-4 |

|---|---|

Molecular Formula |

C7H13NS |

Molecular Weight |

143.25 g/mol |

IUPAC Name |

2,3-dimethylbutan-2-yl thiocyanate |

InChI |

InChI=1S/C7H13NS/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |

InChI Key |

KORDBODAQRNTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)SC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethylbutan 2 Yl Thiocyanate

Conventional Synthetic Pathways

Traditional methods for synthesizing alkyl thiocyanates, including 2,3-Dimethylbutan-2-yl thiocyanate (B1210189), predominantly involve nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of Halogenated Precursors with Thiocyanate Salts

The most common route to synthesize alkyl thiocyanates is through the reaction of an alkyl halide with an alkali thiocyanate salt, such as sodium or potassium thiocyanate, in an aqueous or alcoholic medium. wikipedia.org For the synthesis of 2,3-Dimethylbutan-2-yl thiocyanate, a suitable precursor would be a halogenated derivative of 2,3-dimethylbutane (B166060), such as 2-bromo-2,3-dimethylbutane (B3344068) or 2-chloro-2,3-dimethylbutane. vaia.comnih.gov

The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate ion (SCN⁻) displaces the halide ion from the tertiary carbon of the 2,3-dimethylbutane derivative. organicmystery.comdocbrown.info Given the tertiary nature of the substrate, the reaction likely proceeds through an SN1 mechanism. This involves the formation of a tertiary carbocation intermediate, which is then attacked by the thiocyanate nucleophile. wikipedia.orglibretexts.org A competing reaction is the formation of the isothiocyanate isomer, which can be favored with substrates that readily form stable carbocations. wikipedia.org

The choice of the halogen in the precursor can influence the reaction rate. The bond strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I, meaning that iodo- and bromo-derivatives are generally more reactive than their chloro- counterparts in nucleophilic substitution reactions. docbrown.info

Optimization of Reaction Conditions and Solvent Systems in Traditional Syntheses

The efficiency of the synthesis of tertiary alkyl thiocyanates like this compound is highly dependent on the reaction conditions and the solvent system employed.

Solvent Effects: For SN1 reactions, polar protic solvents such as water, methanol, and ethanol (B145695) are preferred. libretexts.orglibretexts.org These solvents can stabilize the carbocation intermediate through solvation, thereby increasing the reaction rate. libretexts.orgpressbooks.pub The dielectric constant of the solvent is a key factor; solvents with higher dielectric constants are more effective at stabilizing ionic intermediates. libretexts.org For instance, the rate of SN1 reactions can increase by several orders of magnitude when switching from a less polar solvent like ethanol to a more polar one like water. pressbooks.pub Polar aprotic solvents, such as acetonitrile (B52724) or DMSO, are generally not favored for SN1 reactions as they are less effective at solvating the carbocation intermediate. libretexts.orglibretexts.org

Thiocyanate Source: Various thiocyanate salts can be used, including sodium thiocyanate (NaSCN), potassium thiocyanate (KSCN), and ammonium (B1175870) thiocyanate (NH₄SCN). rsc.org The choice of salt can be influenced by its solubility in the chosen solvent system. The use of phase-transfer catalysts, such as tetra-n-butylammonium salts, can facilitate the reaction by transferring the thiocyanate ion into the organic phase, leading to higher yields and fewer by-products. capes.gov.br

Temperature: The reaction is often carried out at elevated temperatures, such as by refluxing in ethanol, to increase the reaction rate. wikipedia.org

Below is a table summarizing the effect of various solvents on SN1 reaction rates, which is relevant to the synthesis of this compound.

| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |

| Water | 78.5 | Very High | Polar Protic |

| Methanol | 32.7 | High | Polar Protic |

| Ethanol | 24.5 | Moderate | Polar Protic |

| Acetic Acid | 6.2 | Low | Polar Protic |

| Acetonitrile | 37.5 | Low | Polar Aprotic |

| DMSO | 46.7 | Low | Polar Aprotic |

This table illustrates the general trend of solvent effects on SN1 reaction rates. Actual rates for the synthesis of this compound may vary.

Stereochemical Considerations in Tertiary Alkyl Thiocyanate Synthesis

The synthesis of chiral tertiary alkyl thiocyanates introduces stereochemical considerations. While this compound itself is achiral, understanding the stereochemical outcomes is crucial for analogous chiral systems.

In an SN1 reaction, the formation of a planar carbocation intermediate typically leads to racemization, where both possible stereoisomers are formed in roughly equal amounts. libretexts.org This is because the nucleophile can attack the carbocation from either face with equal probability.

However, achieving stereoselectivity in the synthesis of tertiary alkyl compounds is a significant challenge. Traditional SN2 reactions, which proceed with inversion of stereochemistry, are generally not feasible at tertiary carbon centers due to steric hindrance. nih.gov Recent research has explored methods for the stereoselective synthesis of tertiary alkyl derivatives. For instance, Lewis acid-catalyzed solvolysis has been shown to facilitate the stereochemical inversion of chiral tertiary alcohols with nitrogenous nucleophiles, offering a pathway to stereochemically defined tertiary products. nih.gov While not directly applied to thiocyanates in the cited literature, this approach suggests potential avenues for controlling the stereochemistry in the synthesis of chiral tertiary alkyl thiocyanates.

Furthermore, stereoselective conjugate additions of thiocyanate to certain unsaturated systems have been reported, yielding products with specific stereochemistry. rsc.org While these methods are not directly applicable to the synthesis of this compound from a saturated precursor, they highlight the ongoing efforts to control stereochemistry in thiocyanate synthesis.

Innovative and Sustainable Synthetic Approaches for Thiocyanates

In recent years, there has been a significant push towards developing more sustainable and efficient methods for organic synthesis. Photo- and electrochemical approaches have emerged as powerful "green" alternatives for the formation of C-S bonds. rsc.orgnih.gov

Photo- and Electrochemical Thiocyanation Strategies

Photochemical and electrochemical methods offer mild and environmentally friendly routes to thiocyanates, often avoiding the need for harsh reagents and high temperatures. rsc.org These techniques utilize light or electrical energy to initiate the reaction, typically through single-electron transfer (SET) processes that generate reactive radical intermediates. beilstein-journals.orgresearchgate.net

Electrochemical Synthesis: Electrochemical oxidation of thiocyanate ions in the presence of alcohols has been shown to produce alkyl thiocyanates. jst.go.jp This method can be performed at ambient temperature in a one-compartment cell. Another electrochemical approach involves the direct cyanation of thiols or thiophenols using trimethylsilyl (B98337) cyanide, which is an oxidant- and transition-metal-free method. organic-chemistry.org

Photochemical Synthesis: Visible-light-driven methods have gained prominence due to their sustainability. rsc.org These reactions often employ a photocatalyst, such as an organic dye (e.g., Eosin Y or Rose Bengal) or a metal complex, which absorbs visible light and initiates the reaction. nih.govbeilstein-journals.org Photocatalytic methods have been developed for the thiocyanation of various substrates, including the direct thiocyanation of C(sp³)–H bonds. rsc.org This approach is particularly attractive as it allows for the synthesis of thiocyanates from readily available alkanes. rsc.org

Visible-Light-Driven C-S Bond Formation Mechanisms

The formation of the C-S bond in visible-light-driven thiocyanation reactions typically proceeds through a radical mechanism. A common pathway involves the photoexcited photocatalyst interacting with a thiocyanate source, such as ammonium thiocyanate, to generate a thiocyanate radical (SCN•) via a single-electron transfer (SET) process. rsc.orgbeilstein-journals.org

In the context of synthesizing this compound from 2,3-dimethylbutane, the mechanism would likely involve the following steps:

Photoexcitation: The photocatalyst absorbs visible light and is promoted to an excited state.

Generation of Thiocyanate Radical: The excited photocatalyst oxidizes the thiocyanate anion (from a salt like NH₄SCN) to a thiocyanate radical.

Hydrogen Atom Abstraction: The thiocyanate radical, or another radical species generated in the reaction, abstracts a hydrogen atom from the tertiary position of 2,3-dimethylbutane to form a stable tertiary alkyl radical.

Radical Combination: The tertiary alkyl radical then combines with a thiocyanate radical to form the final product, this compound.

An alternative mechanism involves the formation of an electron donor-acceptor (EDA) complex between a substrate and the thiocyanate source, which upon irradiation with visible light, can lead to the formation of the desired C-S bond. rsc.orgnih.gov

The development of these photocatalytic methods represents a significant advancement in the synthesis of alkyl thiocyanates, offering a milder and more sustainable alternative to traditional approaches.

Electrocatalytic Thiocyanation of Organic Substrates

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electrons as traceless reagents, thereby minimizing waste. rsc.org The electrocatalytic thiocyanation of organic substrates is a powerful technique for C-SCN bond formation. rsc.orgrsc.org

The fundamental principle of this method involves the anodic oxidation of a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). This oxidation generates highly reactive intermediates—either the thiocyanate radical (•SCN) or thiocyanogen (B1223195) ((SCN)₂) — directly in the reaction medium. rsc.orgrsc.org These species can then react with a suitable organic substrate to form the desired thiocyanate product.

For the synthesis of this compound, the precursor would typically be the corresponding tertiary alcohol, 2,3-dimethyl-2-butanol, or the alkene, 2,3-dimethylbut-2-ene. The direct electrochemical oxidation of tertiary alcohols is challenging due to the strong C-O bond. nih.gov However, the process can be facilitated by generating a tertiary radical or carbocation intermediate at the C2 position, which is then trapped by the electrochemically generated thiocyanate species. Alternatively, the addition of the electrochemically generated •SCN radical across the double bond of 2,3-dimethylbut-2-ene provides a direct route to forming the C-SCN bond at the tertiary carbon. The process is typically carried out in an undivided cell under constant current, where the thiocyanate salt can also serve as the supporting electrolyte. rsc.org

Table 1: General Parameters for Electrocatalytic Thiocyanation

| Parameter | Description | Typical Value/Condition |

| Anode Material | Typically a non-corrosive material like platinum or graphite. | Platinum (Pt), Graphite (C) |

| Cathode Material | Often the same as the anode or a less expensive metal. | Platinum (Pt), Stainless Steel |

| Thiocyanate Source | Provides the SCN⁻ group and acts as an electrolyte. | Ammonium Thiocyanate (NH₄SCN) |

| Substrate | The organic molecule to be functionalized. | 2,3-Dimethyl-2-butanol or 2,3-Dimethylbut-2-ene |

| Solvent | Must dissolve the substrate and support electrolyte conductivity. | Acetonitrile (MeCN), Methanol (MeOH) |

| Current Density | The amount of current per unit area of the electrode. | 5-70 mA/cm² |

Metal-Catalyzed and Metal-Free Protocols for C-SCN Bond Construction

Modern synthetic chemistry has seen significant advances in both metal-catalyzed and metal-free methods for constructing challenging chemical bonds. The formation of the tertiary C-SCN bond in this compound can be achieved through innovative cross-coupling and hydrothiocyanation reactions, as well as through strategies that leverage non-covalent interactions like hydrogen bonding.

Cross-Coupling Reactions: The formation of a C(sp³)-SCN bond at a sterically congested tertiary center via cross-coupling is a significant challenge. Nickel catalysis has emerged as a powerful tool for coupling unactivated tertiary alkyl electrophiles. nih.gov In a potential synthesis of this compound, the corresponding tertiary alkyl halide (e.g., 2-bromo-2,3-dimethylbutane) could be coupled with a thiocyanate salt. These reactions often proceed through a Ni(I)/Ni(III) catalytic cycle and can be sensitive to ligand choice and reaction conditions to avoid side reactions like elimination. nih.govyale.edu The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in promoting cross-coupling reactions involving tertiary alkyl nucleophiles. nih.gov

Hydrothiocyanation Approaches: An alternative, metal-free approach is the hydrothiocyanation of an alkene. For this compound, the starting material is the tetrasubstituted alkene 2,3-dimethylbut-2-ene. nih.gov This reaction can be initiated to proceed through a radical mechanism. The process involves the addition of a thiocyanate radical (•SCN), generated from a suitable precursor, across the electron-rich double bond. The resulting tertiary alkyl radical then abstracts a hydrogen atom from a donor in the reaction medium to yield the final product. This method avoids the use of transition metals and can be highly efficient for unactivated alkenes. rsc.org

Table 2: Representative Schemes for Cross-Coupling and Hydrothiocyanation

| Method | Reactants | Catalyst/Initiator | Product |

| Ni-Catalyzed Cross-Coupling | 2-Bromo-2,3-dimethylbutane + KSCN | Ni(II) precatalyst + Ligand (e.g., NHC) | This compound |

| Metal-Free Hydrothiocyanation | 2,3-Dimethylbut-2-ene + HSCN source | Radical Initiator (e.g., AIBN) or photolysis | This compound |

Hydrogen bonding is a powerful, non-covalent interaction that can be harnessed to influence reactivity and selectivity in organic synthesis. In the context of thiocyanation, hydrogen bonding can play a crucial role in activating either the substrate or the thiocyanate nucleophile. researchgate.netnih.gov

The thiocyanate anion (SCN⁻) has two potential nucleophilic sites: the sulfur atom and the nitrogen atom. Hydrogen bonding from a protic solvent (like an alcohol or water) or a specific additive can interact with the nitrogen atom's lone pair. researchgate.netrsc.org This interaction can modulate the anion's electronic properties, potentially enhancing the nucleophilicity of the sulfur atom and favoring the formation of the thiocyanate (R-SCN) isomer over the isothiocyanate (R-NCS) isomer.

In a reaction like the thiocyanatothiolation of an alkene, a hydrogen-bond donor could activate the double bond towards nucleophilic attack or stabilize charged intermediates in the transition state. This assistance can be particularly important for overcoming the high activation energy associated with reactions involving sterically hindered substrates like 2,3-dimethylbut-2-ene. By organizing the transition state assembly, hydrogen bonding can provide a lower energy pathway for the desired transformation.

Industrial and Scalable Preparation Methods

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also safe, cost-effective, and environmentally sustainable. For this compound, continuous flow synthesis and gram-scale preparations in green media represent two key strategies for achieving these goals.

Continuous flow chemistry has revolutionized chemical manufacturing by offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a reactor, often a heated tube or coil, where they mix and react. youtube.com

The synthesis of this compound could be adapted to a flow process. For example, a solution of an activated precursor, such as 2-bromo-2,3-dimethylbutane, and a solution of a thiocyanate salt (e.g., KSCN in a suitable solvent) would be introduced into a T-mixer. The combined stream would then pass through a heated reactor coil. The precise control over temperature, pressure, and residence time in the reactor allows for optimization of the reaction yield while minimizing byproduct formation. The small reactor volume at any given time significantly improves safety, especially for exothermic reactions. nih.govyoutube.com

Table 3: Conceptual Parameters for Continuous Flow Synthesis

| Parameter | Function | Potential Setting |

| Reactant Streams | Solutions of precursor and thiocyanate salt. | Stream A: 2-bromo-2,3-dimethylbutane in THF; Stream B: KSCN in DMF |

| Flow Rate | Determines the residence time in the reactor. | 0.1 - 10.0 mL/min |

| Reactor Temperature | Controls the reaction rate. | 80 - 150 °C |

| Reactor Volume | Defines the production scale along with flow rate. | 10 - 100 mL |

| Back-Pressure Regulator | Allows for heating solvents above their boiling points. | 5 - 10 bar |

Developing synthetic procedures that are effective on a larger, gram-scale is essential for practical applications. Furthermore, the use of environmentally benign solvent systems, such as water-alcohol mixtures, aligns with the principles of green chemistry. ias.ac.in

A gram-scale synthesis of this compound can be designed using a nucleophilic substitution reaction in a hydroalcoholic medium. ias.ac.innih.gov For instance, 2-bromo-2,3-dimethylbutane can be reacted with ammonium thiocyanate or potassium thiocyanate in a mixture of ethanol and water. This solvent system is advantageous as it can dissolve both the organic substrate and the inorganic thiocyanate salt, facilitating a homogeneous reaction. nih.gov The reaction may require heating to proceed at a reasonable rate. Upon completion, the product can often be isolated by pouring the reaction mixture into water, causing the less polar product to precipitate, followed by simple filtration and recrystallization from a suitable solvent like ethanol. ias.ac.inresearchgate.net This approach avoids the use of volatile and more toxic organic solvents, making it more suitable for scale-up.

Table 4: Representative Gram-Scale Procedure in Hydroalcoholic Media

| Step | Description | Details |

| 1. Reagent Charging | Reactants are combined in the solvent system. | 2-bromo-2,3-dimethylbutane (e.g., 10g), NH₄SCN (1.2 equiv.) in 100 mL of 9:1 Ethanol:Water. |

| 2. Reaction | The mixture is heated to drive the substitution. | Stirred at reflux (approx. 80 °C) for 6-12 hours, monitored by TLC. |

| 3. Workup | The product is isolated from the reaction mixture. | The cooled mixture is poured into 400 mL of cold water. |

| 4. Purification | The crude product is purified. | The precipitate is collected by filtration and recrystallized from ethanol. |

Elucidation of Reactivity and Mechanistic Pathways of 2,3 Dimethylbutan 2 Yl Thiocyanate

Diverse Chemical Transformations of the Thiocyanate (B1210189) Functional Group

The thiocyanate (-SCN) group in 2,3-dimethylbutan-2-yl thiocyanate is a pseudohalide and exhibits a rich and varied reactivity, allowing for its conversion into a wide array of other functional groups. These transformations broadly fall into nucleophilic substitution, oxidation, and reduction reactions.

The carbon atom attached to the thiocyanate group in this compound is susceptible to nucleophilic attack, leading to the displacement of the thiocyanate anion. Given the tertiary nature of the alkyl group, these reactions often proceed through an SN1-type mechanism, involving the formation of a tertiary carbocation. This reactivity allows for the synthesis of various derivatives. For instance, the reaction with alcohols or water can lead to the corresponding ethers and alcohols, respectively. Similarly, other nucleophiles can be employed to introduce different functionalities.

A notable application of nucleophilic substitution is the synthesis of tertiary alkyl thiols. acs.org The reaction of tertiary alkyl thiocyanates, such as this compound, with reducing agents like lithium aluminum hydride (LiAlH₄) provides a pathway to the corresponding tertiary thiols. acs.org This conversion is significant as tertiary thiols can be challenging to synthesize through other methods. acs.org

The table below summarizes some of the nucleophilic substitution reactions that tertiary alkyl thiocyanates can undergo.

| Nucleophile | Product | Reaction Conditions |

| H₂O | Tertiary Alcohol | Acid or Base Catalysis |

| ROH (Alcohol) | Tertiary Ether | Acid Catalysis |

| RSH (Thiol) | Tertiary Thioether | Base Catalysis |

| RCOO⁻ (Carboxylate) | Tertiary Ester | - |

| CN⁻ (Cyanide) | Tertiary Nitrile | - |

| N₃⁻ (Azide) | Tertiary Azide | - |

| LiAlH₄ | Tertiary Thiol | Etheral Solvents |

This table represents general reactivity patterns for tertiary alkyl thiocyanates and may require specific optimization for this compound.

The sulfur atom in the thiocyanate group can exist in various oxidation states, making it amenable to both oxidation and reduction. Oxidation of the thiocyanate group can lead to the formation of sulfonic acids or other sulfur-oxygenated species. Conversely, reduction can cleave the S-CN bond to generate thiols or the C-S bond.

Electrochemical reduction of organic thiocyanates typically results in the formation of thioates and cyanide ions. wikipedia.org In some cases, the entire thiocyanate group can be replaced by a hydride. wikipedia.org

Conversion to Value-Added Organosulfur Compounds

The reactivity of this compound makes it a key precursor for the synthesis of a variety of valuable organosulfur compounds. These transformations are crucial in medicinal chemistry and materials science, where organosulfur compounds often exhibit important biological and physical properties.

As previously mentioned, the reduction of this compound is a direct route to 2,3-dimethylbutane-2-thiol. acs.org This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride. acs.org

Thioethers can also be synthesized from tertiary alkyl thiocyanates. One common method involves the reaction of the thiocyanate with an organometallic reagent, such as a Grignard reagent or an organolithium compound. The nucleophilic carbon of the organometallic reagent attacks the electrophilic sulfur atom of the thiocyanate, displacing the cyanide group and forming a new carbon-sulfur bond.

Recent advancements have also explored thiol-free methods for thioether synthesis. nih.govmdpi.comresearchgate.net While not specific to this compound, these methods, which utilize reagents like xanthates, highlight the ongoing efforts to develop more efficient and environmentally friendly synthetic routes to thioethers. mdpi.comresearchgate.net

Disulfides: The controlled oxidation of the corresponding thiol, derived from this compound, can yield the symmetrical disulfide, bis(2,3-dimethylbutan-2-yl) disulfide. This can be achieved using mild oxidizing agents.

Isothiocyanates: Tertiary alkyl thiocyanates can isomerize to the corresponding isothiocyanates (R-NCS). This rearrangement is often catalyzed by heat or certain catalysts. wikipedia.orgrsc.org For tertiary substrates like 2,3-dimethylbutan-2-yl, the formation of the isothiocyanate is often favored, sometimes being the sole product in certain reactions. rsc.org This isomerization is significant as isothiocyanates are themselves valuable synthetic intermediates and are known for their biological activity.

Thiocarbamates: Organic thiocyanates can be hydrolyzed to form thiocarbamates. wikipedia.org This reaction, known as the Riemschneider thiocarbamate synthesis, provides a route to this important class of organosulfur compounds. wikipedia.org Additionally, direct methods for the synthesis of primary thiocarbamates from alcohols and thiocyanate salts in the presence of an acid catalyst have been developed. nih.gov

Intrinsic Chemical Mechanisms

The reactions of this compound are governed by fundamental mechanistic principles. Due to the tertiary nature of the carbon atom bearing the thiocyanate group, the formation of a relatively stable tertiary carbocation is a key feature of many of its reactions.

Nucleophilic substitution reactions on this compound are likely to proceed through an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This pathway involves a two-step process:

Formation of a Carbocation: The C-SCN bond breaks heterolytically, with the thiocyanate group departing as a leaving group. This results in the formation of the planar 2,3-dimethylbutan-2-yl cation. This step is the slow, rate-determining step of the reaction.

Nucleophilic Attack: The incoming nucleophile attacks the electrophilic carbocation from either face, leading to the formation of the substitution product. If the original carbon was a stereocenter, this would typically lead to a racemic mixture of products.

The stability of the tertiary carbocation intermediate is a major driving force for the SN1 pathway. This contrasts with primary alkyl thiocyanates, which would favor an SN2 mechanism.

The isomerization of this compound to its isothiocyanate counterpart is also mechanistically interesting. While the exact mechanism can vary depending on the reaction conditions, it can be facilitated by the ambidentate nature of the thiocyanate ion. In solution, a small equilibrium concentration of the thiocyanate ion may exist, which can then re-attack the carbocation intermediate at the nitrogen atom, leading to the more thermodynamically stable isothiocyanate.

Analysis of Nucleophilic Substitution Pathways and Coordination with Electrophilic Centers

The reactivity of this compound in nucleophilic substitution reactions is largely governed by the sterically hindered tertiary carbon atom bonded to the thiocyanate group. This steric bulk makes a direct S(_N)2 attack by a nucleophile highly improbable. Consequently, nucleophilic substitution reactions involving this compound predominantly follow an S(_N)1 mechanism. This pathway involves the initial departure of the thiocyanate leaving group, which results in the formation of a stable tertiary carbocation—the 2,3-dimethylbutan-2-yl cation. This carbocationic intermediate is then susceptible to attack by a nucleophile.

While this compound itself is not typically a coordinating agent, the thiocyanate ion (SCN⁻), once dissociated, readily coordinates with electrophilic centers, such as metal ions. The thiocyanate ion is an ambidentate ligand, meaning it can bind to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.orglibretexts.org The mode of coordination is influenced by several factors, including the properties of the metal ion as described by Hard and Soft Acid-Base (HSAB) theory, as well as steric and solvent effects. wikipedia.org Generally, softer metal ions like silver (Ag⁺) and mercury (Hg²⁺) favor coordination with the softer sulfur atom, whereas harder metal ions such as chromium (Cr³⁺) and iron (Fe³⁺) prefer to bind to the harder nitrogen atom. wikipedia.org

| Factor | Influence on Coordination | Example |

| Metal Ion Hardness (HSAB Theory) | Hard acids favor coordination with the hard nitrogen atom; soft acids favor the soft sulfur atom. | Cr³⁺ (hard acid) forms [Cr(NCS)ₓ]ⁿ⁻; Pd²⁺ (soft acid) forms [Pd(SCN)ₓ]ⁿ⁻. wikipedia.org |

| Steric Hindrance | Bulky ligands on the metal center can favor the less sterically demanding linear M-NCS coordination. | |

| Solvent Polarity | Hard polar solvents can stabilize the terminal nitrogen of a bound thiocyanate ligand, favoring S-bonding. libretexts.org | |

| Kinetics vs. Thermodynamics | The kinetic product may differ from the more stable thermodynamic product. For instance, [Co(NH₃)₅(SCN)]²⁺ is the kinetic product, while [Co(NH₃)₅(NCS)]²⁺ is the thermodynamic isomer. wikipedia.org |

Linkage Isomerism of the Thiocyanate Group in Coordination Complexes

Linkage isomerism is a form of isomerism in coordination chemistry where a ligand can bond to a metal center through two or more different atoms. purdue.edu The thiocyanate ion (SCN⁻) is a prime example of a ligand that exhibits this property. libretexts.org When it coordinates through the sulfur atom, it is known as a 'thiocyanato' ligand, and when it binds through the nitrogen atom, it is referred to as an 'isothiocyanato' ligand. wikipedia.org

In reactions where this compound serves as a source of the thiocyanate ligand for a metal complex, the resulting coordination compound can display linkage isomerism. The selection between N-coordination and S-coordination is primarily dictated by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org Hard metal cations will preferentially bind to the hard nitrogen donor atom, while soft metal cations will favor the soft sulfur donor atom. wikipedia.org

For example, a hard metal ion such as Cr³⁺ would favor the formation of an isothiocyanato complex, [Cr(NCS)ₓ]ⁿ⁻. In contrast, a soft metal ion like Pd²⁺ would preferentially form a thiocyanato complex, [Pd(SCN)ₓ]ⁿ⁻. wikipedia.org While the steric bulk of the original 2,3-dimethylbutan-2-yl group is not directly part of the final coordination complex, its departure to form the thiocyanate ion is a prerequisite for these coordination phenomena to occur. Some complexes can even feature both S-bonded and N-bonded thiocyanate ligands simultaneously. wikipedia.org

| Isomer Type | Coordination Atom | Metal-Ligand Geometry | Preferred Metal Type (HSAB) |

| Thiocyanato | Sulfur (S) | M-S-C angle ~100° wikipedia.org | Soft Acids (e.g., Pd²⁺, Hg²⁺) wikipedia.org |

| Isothiocyanato | Nitrogen (N) | M-N-C angle ~180° wikipedia.org | Hard Acids (e.g., Cr³⁺, Fe³⁺) wikipedia.org |

Radical Reactions and Carbocationic Intermediates in Thiocyanation

The synthesis of this compound can be achieved through reaction pathways that involve either carbocationic or radical intermediates, with the specific mechanism being dependent on the reaction conditions and starting materials.

Carbocationic Intermediates: A prevalent method for synthesizing alkyl thiocyanates is the reaction of an alcohol or alkene with a thiocyanating agent in the presence of an acid. To form this compound from 2,3-dimethyl-2-butanol, an acid catalyst would protonate the hydroxyl group, which then departs as a water molecule, generating the stable tertiary 2,3-dimethylbutan-2-yl carbocation. This carbocation is subsequently attacked by the thiocyanate anion. Similarly, the reaction of 2,3-dimethyl-1-butene (B117154) or 2,3-dimethyl-2-butene (B165504) with an electrophilic thiocyanating agent, such as thiocyanogen (B1223195) ((SCN)₂), proceeds through the formation of this same stable tertiary carbocation intermediate before being trapped by the thiocyanate anion.

Radical Reactions: An alternative approach involves radical-mediated thiocyanation. researchgate.net These reactions are often initiated by light or a radical initiator. nih.gov For example, the direct thiocyanation of a C(sp³)–H bond in 2,3-dimethylbutane (B166060) can be achieved under photolytic conditions. nih.gov A radical initiator would abstract a hydrogen atom from the tertiary carbon, forming a stable tertiary alkyl radical. This radical then reacts with a thiocyanating agent to yield this compound. researchgate.net The high regioselectivity for the tertiary position is due to the enhanced stability of the tertiary radical intermediate.

| Intermediate | Precursor(s) | Key Reaction Steps |

| Carbocation | 2,3-dimethyl-2-butanol, 2,3-dimethyl-1-butene, 2,3-dimethyl-2-butene | 1. Protonation/Electrophilic attack. 2. Formation of tertiary carbocation. 3. Nucleophilic attack by SCN⁻. |

| Radical | 2,3-dimethylbutane | 1. Radical initiation. 2. Hydrogen abstraction to form a tertiary radical. 3. Reaction with a thiocyanating agent. |

Photodecomposition Pathways of Related Thiocyanate Derivatives

The photodecomposition of organic thiocyanates (R-SCN) is known to occur through the homolytic cleavage of the C-S bond upon absorption of ultraviolet radiation. rsc.org This process leads to the formation of an alkyl radical (R•) and a thiocyanate radical (•SCN).

For this compound, photolysis would be expected to generate the 2,3-dimethylbutan-2-yl radical and the thiocyanate radical. These highly reactive species can then engage in several subsequent reactions:

Recombination: The alkyl and thiocyanate radicals can recombine to regenerate the starting thiocyanate or form the isomeric 2,3-dimethylbutan-2-yl isothiocyanate.

Dimerization: Two alkyl radicals can dimerize to form a larger alkane, while two thiocyanate radicals can combine to form thiocyanogen ((SCN)₂).

Disproportionation: An alkyl radical can abstract a hydrogen atom from another, resulting in the formation of an alkane and an alkene.

Reaction with Solvent: The generated radicals can react with the surrounding solvent molecules.

| Initial Reactant | Primary Photoproducts | Potential Secondary Reactions |

| This compound | 2,3-Dimethylbutan-2-yl radical (•C(CH₃)₂CH(CH₃)₂) + Thiocyanate radical (•SCN) | Recombination (to form thiocyanate or isothiocyanate), Dimerization, Disproportionation, Reaction with solvent |

Research Applications and Functionalization Strategies Involving 2,3 Dimethylbutan 2 Yl Thiocyanate

Strategic Intermediate in Complex Organic Synthesis

Organic thiocyanates are recognized as important intermediates for creating valuable sulfur-containing compounds. rsc.orgresearchgate.net They are prized for their ability to be converted into a wide array of other functional groups, making them a cornerstone in synthetic chemistry. researchgate.netresearchgate.net The thiocyanate (B1210189) group itself is highly versatile and can be used for the modular construction of more complex molecules. nih.govresearchgate.net

The thiocyanate functional group is a key building block for the synthesis of sulfur-containing heterocycles, which are significant structural motifs in many biologically active compounds and pharmaceutical agents. nih.govnih.govrsc.org The development of new methods for the stereoselective synthesis of these heterocycles is an important objective in organic chemistry. nih.gov Thiocyanates can be employed in various cyclization reactions to form rings like thiazines and other related structures. researchgate.net While direct examples involving 2,3-dimethylbutan-2-yl thiocyanate are specific, the general principle applies where the thiocyanate moiety participates in reactions to build these cyclic systems. For instance, visible-light-driven methods have been developed to synthesize alkenyl thiocyanates, which then serve as platforms for constructing diverse sulfur-containing molecules through cycloadditions and other transformations. nih.govresearchgate.netchemrxiv.org

A notable application that highlights the synthetic utility of thiocyanates with structures analogous to this compound is in the synthesis of novel ferrocene-fused aza-heterocycles. mdpi.comresearchgate.net An efficient method has been developed for synthesizing racemic planar-chiral 3,4-dihydroferroceno[c]pyridines and 1H-ferroceno[c]pyrroles. mdpi.comresearchgate.net This is achieved through an intramolecular Ritter reaction of 2-ferrocenyl-3,3-dimethylbutan-2-ol with various thiocyanates in the presence of methanesulfonic acid (MeSO₃H). mdpi.comresearchgate.net

The reaction's selectivity between forming the dihydroferrocenopyridines or the ferrocenopyrroles was found to be dependent on factors such as the reaction temperature and the order in which reactants were added. mdpi.comresearchgate.net Furthermore, the size of the substituent at the alpha-position to the sulfur atom in the thiocyanate reactant significantly influenced the distribution of the final products. mdpi.comresearchgate.net This demonstrates how the steric bulk, similar to the tert-hexyl group in this compound, can play a critical role in directing the outcome of complex organic transformations.

Table 1: Synthesis of Ferrocene-Fused Heterocycles

| Reactant 1 | Reactant 2 | Catalyst | Products |

|---|---|---|---|

| 2-Ferrocenyl-3,3-dimethylbutan-2-ol | Various Alkyl/Benzyl Thiocyanates | MeSO₃H | 3,4-Dihydroferroceno[c]pyridines |

Chemical Probes in Molecular Interaction Studies

The thiocyanate group can be incorporated into molecules designed as chemical probes to investigate biological systems. acs.org These probes can be used to study ligand-protein interactions and for target identification. nih.gov

The thiocyanate anion (SCN⁻) is known to be an inhibitor of several enzymes. nih.gov A prominent example is its inhibitory effect on cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. wikipedia.org By binding to the iron within this enzyme, cyanide and related species like thiocyanate can disrupt cellular respiration. wikipedia.org Thiocyanate has also been shown to inhibit certain ATPase activities. nih.gov Specifically, a form of ATPase that is not dependent on sodium or potassium is inhibited by thiocyanate, with this activity being primarily associated with mitochondria. nih.gov Organic thiocyanates like this compound can serve as precursors or delivery agents for the thiocyanate ion, making them useful tools for studying these inhibitory mechanisms in a more controlled or targeted manner.

Beyond direct enzyme inhibition, the thiocyanate ion can influence protein structure and function through coordination and by altering the protein's hydration shell. nih.gov Studies have shown that elevated concentrations of thiocyanate can induce rapid amyloid fibrillation in proteins like ovalbumin, bovine serum albumin (BSA), and lysozyme. nih.gov This process, where proteins misfold and aggregate into structured fibrils, is associated with various diseases. The ability of thiocyanate to promote this change is linked to its impact on protein solvation. nih.gov A molecule such as this compound could be used as a chemical tool to introduce the thiocyanate group to specific environments, allowing for more detailed studies of how this functional group influences protein folding, stability, and aggregation pathways.

Advanced Material Science Applications (General for Thiocyanates)

Metal thiocyanates represent a diverse family of inorganic materials with a wide range of structures and properties that are being explored for numerous applications. acs.orgnih.gov These compounds are notable in the field of materials science, particularly in optoelectronics. researchgate.netmdpi.com

Copper(I) thiocyanate (CuSCN) is a prominent example, valued as a p-type semiconductor with a large bandgap and high transparency to visible light. researchgate.net These properties make it an excellent hole-transport layer (HTL) material in various electronic devices. acs.orgresearchgate.net

Table 2: Applications of Thiocyanate-Based Materials

| Compound/Material | Application Area | Function |

|---|---|---|

| Copper(I) Thiocyanate (CuSCN) | Photovoltaics (Solar Cells) | Hole-Transport Layer acs.orgresearchgate.net |

| Copper(I) Thiocyanate (CuSCN) | Thin-Film Transistors | Hole-Transport Interlayer researchgate.net |

| Copper(I) Thiocyanate (CuSCN) | Organic Light-Emitting Diodes (OLEDs) | Hole-Transport Interlayer researchgate.net |

| Tin(II) Thiocyanate (Sn(NCS)₂) | Polyurethane Foam Formation | Catalyst acs.org |

The versatility of metal thiocyanate chemistry suggests that new catalytic and electronic functions will continue to be discovered, further expanding their role in advanced materials. acs.org

Research on this compound Remains Limited in Key Application Areas

Initial investigations into the scientific literature reveal a notable absence of specific research detailing the application of this compound in the development of fluorescent coordination compounds and the design of chemical receptors. Despite the broader interest in thiocyanate moieties in these fields, this particular branched alkyl thiocyanate has not been a focal point of published studies.

Thiocyanates, as a class of compounds, are recognized for their versatile coordination chemistry and their potential as building blocks in supramolecular structures. The electronic properties of the thiocyanate group can, in some contexts, contribute to the development of materials with interesting photophysical characteristics. However, the specific compound this compound does not appear in studies focused on creating fluorescent coordination polymers or networks. Research in this area tends to utilize simpler inorganic thiocyanate salts or more complex organic molecules where the thiocyanate group is integrated into a larger chromophoric or fluorophoric system.

Similarly, in the realm of chemical receptor design, the unique structural features of this compound have not been explicitly leveraged, according to available research. The design of chemical receptors often relies on molecules with specific geometries and functionalities that promote selective binding to target analytes. While the bulky tert-hexyl group of this compound could theoretically impart steric hindrance or influence solubility, there is no current research to suggest its use as a key component in a synthetic receptor.

Analytical and Characterization Methodologies for Thiocyanates in Research

Spectroscopic and Spectrophotometric Techniques

Spectroscopic methods are fundamental in the analysis of thiocyanates, leveraging the interaction of electromagnetic radiation with the thiocyanate (B1210189) ion or its derivatives. These techniques are valued for their speed, simplicity, and sensitivity.

Kinetic-spectrophotometric methods offer a dynamic approach to quantification by measuring the rate of a chemical reaction that is influenced by the analyte concentration. For thiocyanates, this often involves their inhibitory or catalytic effect on a well-characterized indicator reaction.

One such method is based on the inhibitory effect of thiocyanate on a catalyzed reaction. For instance, a method has been described based on thiocyanate's inhibition of the silver(I)-catalyzed substitution of cyanide in hexacyanoferrate(II) by phenylhydrazine. nih.gov The progress of this reaction can be monitored spectrophotometrically by measuring the absorbance of the resulting complex at 488 nm. nih.gov The presence of thiocyanate ions, which form strong complexes with the silver(I) catalyst, slows down the reaction rate, and this change is proportional to the thiocyanate concentration. nih.gov This approach allows for the determination of thiocyanate at trace levels, with detection limits as low as 2x10⁻⁹ M. nih.gov

Another kinetic method utilizes the "induction period" concept. A procedure based on the inhibiting effect of thiocyanate on the sodium periodate-potassium bromide-meta cresol (B1669610) purple system in an acidic medium has been developed. sigmaaldrich.com The time it takes for the reaction to overcome the inhibition and proceed (the induction period) is directly proportional to the concentration of the thiocyanate inhibitor. sigmaaldrich.com The reaction is monitored by the decolorization of the meta cresol purple dye at 525 nm. sigmaaldrich.com

Table 1: Comparison of Kinetic Methods for Thiocyanate Determination

| Method Principle | Indicator Reaction | Detection Wavelength (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Inhibition of Ag(I) Catalysis | Substitution in Hexacyanoferrate(II) | 488 | 2x10⁻⁹ M | nih.gov |

UV-Vis spectrophotometry is one of the most common and accessible techniques for thiocyanate analysis. The method typically relies on the formation of a colored complex between the thiocyanate ion (SCN⁻) and a metal ion, most famously the iron(III) ion.

The reaction between Fe(III) and SCN⁻ produces a series of intensely blood-red complexes, such as [Fe(SCN)(H₂O)₅]²⁺, which can be easily quantified. ebi.ac.uknih.gov The absorbance of the resulting solution is measured at its wavelength of maximum absorbance (λmax), which is typically around 460-480 nm. nih.govnih.gov This colorimetric method is straightforward and has been validated for determining thiocyanate concentrations in various matrices, including human plasma, with a quantitation range between 25-500 µM. mdpi.com The simplicity of this reaction makes it a staple in both research and educational settings for teaching chemical equilibrium. ebi.ac.ukresearchgate.net

While the iron(III) method is prevalent, other chromogenic systems exist. For instance, thiocyanate can be determined based on its reaction with janus green and bromate (B103136) in an acidic medium, with the reaction monitored at 554 nm. nih.gov

Table 2: UV-Vis Spectrophotometric Methods for Thiocyanate Analysis

| Reagent System | Complex Formed | λmax (nm) | Application | Reference |

|---|---|---|---|---|

| Iron(III) Nitrate | [Fe(SCN)n]³⁻ⁿ | ~460-480 | Human Saliva, Plasma | ebi.ac.uknih.govmdpi.com |

| Janus Green / Bromate | Reaction Product | 554 | Wastewater | nih.gov |

Chromatographic and Electrophoretic Separation Methods

For complex samples where multiple components may interfere with direct spectroscopic analysis, separation techniques are indispensable. Chromatography and electrophoresis provide high-resolution separation prior to detection, ensuring accurate quantification of thiocyanates.

Ion chromatography (IC) is a powerful and widely used technique for the determination of anions, including thiocyanate. nih.govdocbrown.info This method separates ions based on their affinity for an ion-exchange resin packed in a column. Following separation, the analyte is typically detected by conductivity or UV absorbance. nih.gov

A specific and sensitive high-performance liquid chromatographic (HPLC) method based on anion exchange has been developed for thiocyanate in plasma. nih.govdocbrown.info After simple ultrafiltration of the sample, the thiocyanate is separated on an anion-exchange column and detected via UV at 210 nm. nih.gov This method demonstrates good linearity and recovery, making it suitable for clinical and forensic applications. nih.govdocbrown.info For enhanced sensitivity in complex matrices like raw milk, IC can be coupled with advanced sample preparation techniques. docbrown.info In some applications, ion-pair chromatography is used, where a reagent like tetrapropylammonium (B79313) is added to the mobile phase to facilitate the separation of anions on a non-polar stationary phase like octadecylsilica (ODS), with UV detection at 230 nm.

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-size ratio. CE offers advantages such as high resolution, minimal sample consumption (in the nanoliter range), and rapid analysis times.

CE has been successfully applied to study the reaction kinetics of thiocyanate, for example, in its oxidation by hydrogen peroxide. In these studies, CE allows for the simultaneous monitoring of reactants and products over time from a single reaction mixture. For quantitative analysis in biological samples like saliva, CE can be used to separate thiocyanate from other inorganic anions, with detection limits in the mg/L range. orgsyn.org The technique's high resolving power makes it ideal for complex separations that are challenging for other methods.

Table 3: Chromatographic and Electrophoretic Methods for Thiocyanate

| Technique | Separation Principle | Detection Method | Typical Application | Reference |

|---|---|---|---|---|

| Ion Chromatography (IC) | Anion Exchange | UV (210 nm) | Plasma | nih.govdocbrown.info |

| Ion-Pair Chromatography | Ion-Pairing on ODS | UV (230 nm) | Water Samples |

Advanced Sample Preparation and Enrichment for Thiocyanate Studies

The accurate analysis of thiocyanates, especially at trace levels or in complex matrices like milk or biological fluids, often requires sophisticated sample preparation and enrichment steps. docbrown.info These procedures aim to isolate the analyte from interfering substances and increase its concentration to a level amenable to detection.

One effective technique is the use of an aqueous two-phase system (ATPS). docbrown.info An ATPS composed of acetonitrile (B52724) and ammonium (B1175870) sulfate (B86663) has been developed for the separation and enrichment of thiocyanate from raw milk. docbrown.info This method concentrates the analyte, achieving a high recovery rate and an enrichment factor of over 10, before final determination by ion chromatography. docbrown.info

Solid-phase extraction (SPE) and microextraction techniques are also commonly employed. For instance, headspace sorptive solid-phase microextraction (HS-SPME) has been established for the extraction of thiocyanate. docbrown.info For volatile derivatives, alkylation with reagents like pentafluorobenzyl bromide can be performed, allowing for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). In other approaches, guanidine (B92328) thiocyanate solution has been used not for analysis of the solution itself, but as a medium to preserve rhizosphere soil samples for subsequent DNA isolation and microbiome analysis, demonstrating the diverse applications of thiocyanate-containing reagents in analytical workflows.

Structural Elucidation and Computational Analysis

The definitive identification and characterization of a chemical compound rely on a combination of spectroscopic techniques and computational modeling. These methods provide detailed information about the molecular structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Compound Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2,3-Dimethylbutan-2-yl thiocyanate, the IR spectrum would exhibit characteristic absorption bands. The most distinctive feature would be the strong, sharp absorption from the cyanide (C≡N) stretch of the thiocyanate group, typically appearing in the 2140-2175 cm⁻¹ region. researchgate.net The C-S stretch would produce a weaker absorption in the fingerprint region, usually between 600-800 cm⁻¹. The aliphatic portion of the molecule would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1480 cm⁻¹. docbrown.info

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -S-C≡N | C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| C-H (sp³) | Stretch | 2880 - 2980 | Strong |

| -C(CH₃)₂ | Bend | ~1365 and ~1385 | Medium (split peak) |

Note: This table is based on typical frequency ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, two distinct signals would be expected due to the molecule's symmetry.

A singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon bearing the thiocyanate group (C2).

A singlet corresponding to the six equivalent protons of the two methyl groups on the adjacent tertiary carbon (C3). The relative integration of these peaks would be equal (6H:6H or 1:1).

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four unique carbon environments:

A signal for the quaternary carbon (C2) directly bonded to the thiocyanate group.

A signal for the tertiary carbon (C3).

A signal for the carbon atoms of the two methyl groups attached to C2.

A signal for the carbon atoms of the two methyl groups attached to C3. Additionally, a signal for the thiocyanate carbon (-SCN) would be observed, typically in the 110-120 ppm range.

Mass Spectrometry in Thiocyanate Research

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) would first generate a molecular ion, [M]⁺•, whose m/z value corresponds to the molecular weight of the compound (143.25 g/mol ).

The fragmentation pattern is highly predictable for this structure. The C-C and C-S bonds are prone to cleavage to form stable carbocations. The most prominent fragmentation pathway would likely involve the cleavage of the C-S bond, leading to the loss of a thiocyanate radical (•SCN) and the formation of the highly stable tertiary carbocation, the 2,3-dimethylbutan-2-yl cation.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z = 143: The molecular ion, [C₇H₁₃NS]⁺•.

m/z = 85: The base peak, resulting from the loss of the thiocyanate radical, corresponding to the [(CH₃)₂C-CH(CH₃)₂]⁺ ion. This ion is particularly stable.

m/z = 58: The thiocyanate ion [SCN]⁻ is often observed in negative ionization mode. nih.gov

m/z = 43: Corresponding to the isopropyl cation, [CH(CH₃)₂]⁺, formed from further fragmentation. docbrown.infodocbrown.info

This fragmentation data is crucial for confirming the structure of the alkyl group and the presence of the thiocyanate moiety. Modern techniques often couple liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive and simultaneous detection of thiocyanates and related metabolites in complex biological samples like plasma or blood. nih.govnih.gov

Quantum Chemical Calculations and Natural Bond Orbital (NBO) Analysis for Electronic Structure

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are computational methods used to predict and analyze the geometric and electronic properties of molecules. researchgate.net For this compound, these calculations can optimize the ground state geometry, providing precise bond lengths and angles. They can also be used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to confirm structural assignments. researchgate.net Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) can offer insights into the molecule's reactivity and the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that interprets a complex molecular wavefunction in terms of localized bonds, lone pairs, and antibonds, which align with the familiar Lewis structure concept. uni-muenchen.dewikipedia.org This method provides a detailed picture of the electron density distribution. wikipedia.org

For this compound, NBO analysis would quantify the nature of the key chemical bonds:

Bonding Orbitals: It would describe the σ bonds of the C-C and C-H framework, as well as the C-S single bond and the C≡N triple bond. The analysis provides the percentage of s and p character (hybridization) for each atom in a bond and the polarization of the bond towards one atom. uni-muenchen.de

Lone Pairs: It would identify the lone pairs on the sulfur and nitrogen atoms.

Delocalization Effects: A key feature of NBO analysis is its ability to evaluate delocalization effects by examining interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For instance, the interaction between a filled lone pair orbital on the sulfur atom and an empty antibonding orbital (σ*) of an adjacent C-C bond can be quantified. The energy of these donor-acceptor interactions indicates the extent of hyperconjugation, which contributes to molecular stability. researchgate.netwisc.edu

Together, these computational tools provide a profound understanding of the molecule's electronic structure that complements and explains the experimental data obtained from spectroscopic methods.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,3-dimethylbutan-2-yl thiocyanate derivatives, and how can intermediates be characterized?

- Methodological Answer : A common approach involves reacting thiocyanate precursors with active chloromethylene compounds (e.g., 1-(2-naphthoyl)methyl-2-dimethylsulfonium bromide) in dimethylformamide (DMF) under basic conditions (e.g., KOH). Intermediates such as thiadiazole derivatives can be isolated via TLC and characterized using / NMR, IR, and elemental analysis. For example, IR bands at ~1660 cm confirm carbonyl groups, while NMR signals in aromatic regions (δ 7.34–8.41 ppm) validate structural motifs .

Q. How can FT-IR spectroscopy distinguish between thiocyanate bonding modes (M-NCS vs. M-SCN) in coordination complexes?

- Methodological Answer : FT-IR analysis of C-N and C-S stretching frequencies provides diagnostic data. For M-NCS bonding, C-N stretches occur at ~2050–2100 cm, while M-SCN bonding shows C-S stretches at ~700–750 cm. Quantitative comparison with reference compounds (e.g., KSCN or Co(NCS)) using electronic spreadsheets reduces ambiguity in assignments .

Q. What analytical methods are suitable for quantifying thiocyanate in complex matrices?

- Methodological Answer : Ion-pair chromatography on monolithic silica columns with direct conductivity detection offers rapid separation (retention time <5 min) and high sensitivity for thiocyanate. Validation includes spike-recovery tests (e.g., 90–110% recovery) and ANOVA for inter-sample variability analysis .

Advanced Research Questions

Q. How do kinetic instabilities in iron(III)-thiocyanate equilibria affect equilibrium constant determination, and how can these challenges be addressed?

- Methodological Answer : At high thiocyanate concentrations (>0.5 M), complexes like Fe(SCN) exhibit rapid decay due to free-radical reactions. Stopped-flow techniques combined with global data analysis (e.g., ReactLab Equilibria) resolve time-dependent absorbance changes. Initial absorbance spectra must be acquired within 10 seconds to minimize kinetic interference, yielding equilibrium constants 20–30% lower than traditional methods .

Q. What mechanisms govern thiocyanate oxidation under high-pressure wet oxidation conditions, and how do radical intermediates influence reaction pathways?

- Methodological Answer : Radical chain reactions dominate, initiated by hydroxyl radicals (OH) from O dissociation. Key intermediates include OOS(O)CN and OSCN, leading to thiocyanogen (SCN). Rate laws derived from thiocyanate concentration dependence (e.g., first-order kinetics) and Arrhenius plots (E ~50–70 kJ/mol) validate mechanistic models .

Q. How does pH influence the degradation kinetics of thiocyanate-containing compounds, and what predictive models apply?

- Methodological Answer : For erythromycin thiocyanate, degradation follows pseudo-first-order kinetics under acidic conditions (pH <4.0), with rate constants increasing exponentially below pH 4.5. Phosphate buffers stabilize intermediates temporarily, but thiocyanate hydrolysis dominates at pH >5.0. Data fitting to confirms time-dependent decay .

Q. What strategies resolve contradictions in thiocyanate complex stability data across literature studies?

- Methodological Answer : Discrepancies arise from varying ionic strengths, solvent polarities, or kinetic assumptions. Robust meta-analysis should normalize equilibrium constants to standardized conditions (e.g., 0.5 M ionic strength, 25°C) and apply multivariate regression to isolate confounding variables (e.g., counterion effects) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.